molecular formula C21H21N3O3S B2929818 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide CAS No. 681266-19-3

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

Cat. No.: B2929818
CAS No.: 681266-19-3
M. Wt: 395.48
InChI Key: QUZJMSQCORYDBN-UHFFFAOYSA-N
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Description

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential

The computational and pharmacological potential of novel derivatives, including pyrazole compounds, has been explored in various studies. These compounds have been investigated for their docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Research has demonstrated that certain derivatives exhibit moderate inhibitory effects in assays, possess good affinity for COX-2 and 5-LOX, and show potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (M. Faheem, 2018).

Antimicrobial and Anti-inflammatory Agents

Several studies have focused on synthesizing novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety to evaluate their anti-bacterial, antifungal, and anti-inflammatory activities. Some compounds have demonstrated significant potential as antimicrobial and anti-inflammatory agents, opening new avenues for therapeutic applications (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).

Antiviral and Anticancer Activity

Research has also identified pyrazoline compounds as promising candidates for the development of anti-Yellow Fever Virus (YFV) agents. Structural optimization studies have yielded analogues with reduced cytotoxicity and improved potency as YFV inhibitors. Some of these compounds have exhibited specific activity against YFV, with low micromolar range EC50 values, showcasing their potential in antiviral therapy (R. Fioravanti et al., 2017).

Antioxidant and Antihyperglycemic Agents

Coumarin derivatives containing pyrazole and indenone rings have been synthesized and evaluated for their antioxidant and antihyperglycemic activities. Certain derivatives have shown promising DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability, along with significant reduction in glucose concentration in in vivo models, indicating their potential as antioxidant and antihyperglycemic agents (R. Kenchappa et al., 2017).

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-17(15-9-5-3-6-10-15)21(25)22-20-18-13-28(26,27)14-19(18)23-24(20)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZJMSQCORYDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.